

exploring the peptidomimetic nature of YH-53

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YH-53

Cat. No.: B8210258

[Get Quote](#)

An In-depth Technical Guide to the Peptidomimetic Nature of **YH-53**

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH-53 is a potent, peptidomimetic covalent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2. [1][2] Its unique benzothiazolyl ketone warhead facilitates a covalent interaction with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro, effectively halting viral replication. [3][4] This document provides a comprehensive overview of the technical aspects of **YH-53**, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, and detailed experimental protocols.

Core Compound Details

IUPAC Name	N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole-2-carboxamide[5]
CAS Number	1471484-62-4
Molecular Formula	C30H33N5O5S
Molecular Weight	575.68 g/mol
Class	Peptidomimetic, Covalent Inhibitor
Target	Coronavirus 3CL Protease (3CLpro) / Main Protease (Mpro)

Quantitative Data

Table 2.1: In Vitro Inhibitory Activity

Target Enzyme	Inhibition Constant (Ki)	Half-maximal Inhibitory Concentration (IC50)
SARS-CoV-1 3CLpro	6.3 nM	0.74 µM
SARS-CoV-2 3CLpro	34.7 nM	0.124 µM

Table 2.2: Antiviral and Cytotoxic Activity

Cell Line	Antiviral Activity (EC50)	Cytotoxicity (CC50)
Vero Cells	2.6 µM	>100 µM

Table 2.3: In Vivo Pharmacokinetic Parameters in Rats

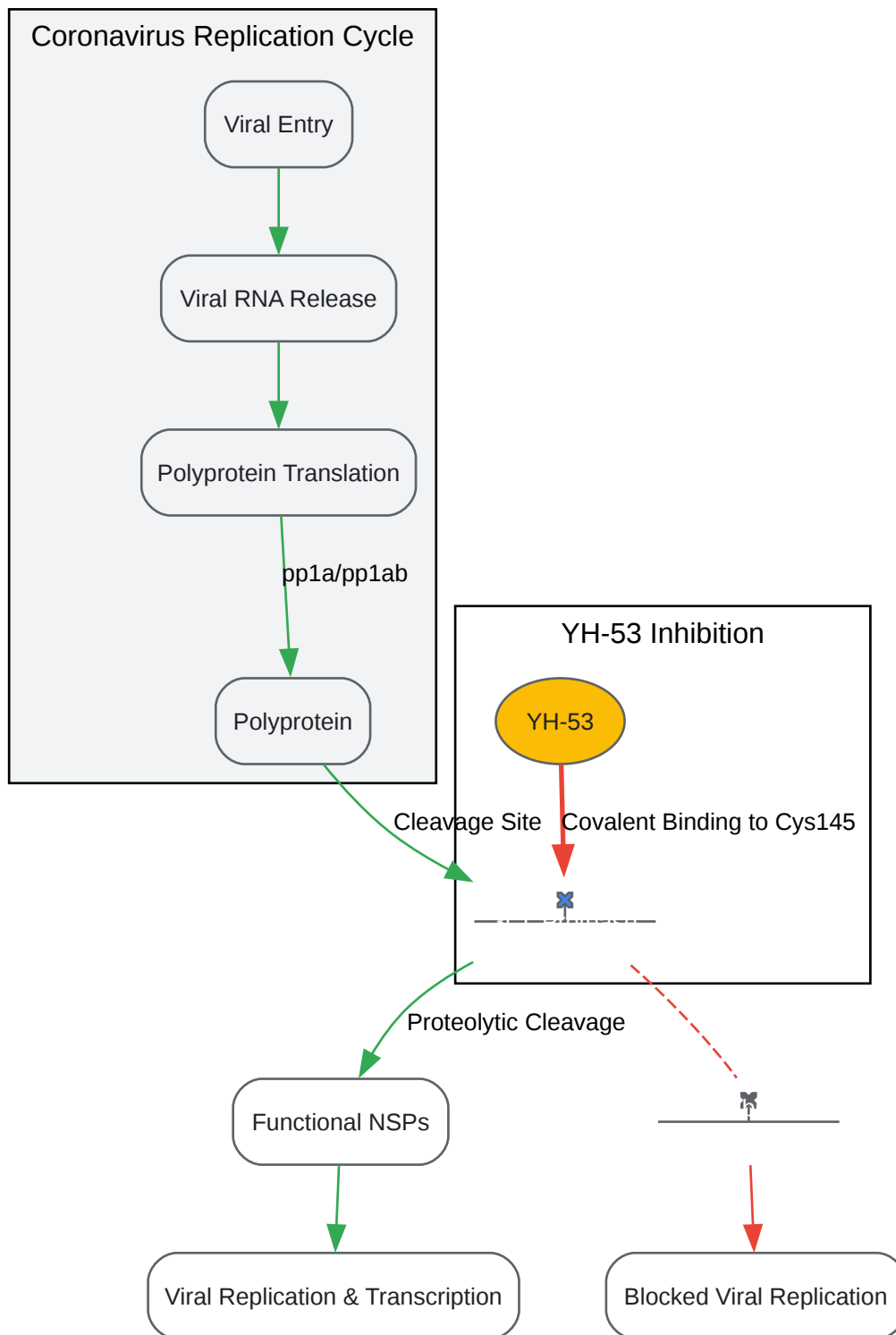
Administration Route	Dose	Half-life (T _{1/2})	Area Under the Curve (AUC _{0-∞})	Volume of Distribution (V _d)	Maximum Concentration (C _{max})
Intravenous (IV)	0.1 mg/kg	2.97 hours	19.7 ng·h/mL	3.51 L/kg	-
Oral	0.5 mg/kg	9.64 hours	3.49 ng·h/mL	-	1.08 ng/mL

Data sourced from MedchemExpress, citing Konno, et al. (2021).

Mechanism of Action: Inhibition of Viral Polyprotein Processing

YH-53 functions by inhibiting the 3CL protease, a critical enzyme in the life cycle of coronaviruses. The 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. By covalently binding to the catalytic Cys145 residue in the active site of the 3CLpro, **YH-53** blocks this proteolytic activity, thereby preventing the maturation of the virus.

YH-53 Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Covalent inhibition of 3CL protease by **YH-53**, blocking viral replication.

Experimental Protocols

3CL Protease Inhibition Assay (Enzymatic Assay)

This assay quantifies the inhibitory potency of **YH-53** against the 3CL protease. The protocol generally involves:

- **Reagents and Materials:** Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer, and **YH-53** at various concentrations.
- **Procedure:** a. The 3CLpro enzyme is pre-incubated with varying concentrations of **YH-53** in the assay buffer for a defined period to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader. As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. d. The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
- **Data Analysis:** The IC₅₀ value is determined by plotting the enzyme activity against the logarithm of the **YH-53** concentration and fitting the data to a dose-response curve. The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Cytopathic Effect (CPE) Assay (Antiviral Activity)

This cell-based assay determines the concentration of **YH-53** required to protect cells from virus-induced death.

- **Cell Line:** Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.
- **Procedure:** a. Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cells are then treated with serial dilutions of **YH-53**. c. Subsequently, the cells are infected with a known titer of SARS-CoV-2. d. The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the untreated, infected control wells (typically 2-3 days). e. Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet staining method.

- **Data Analysis:** The EC50 value, the concentration of **YH-53** that protects 50% of the cells from virus-induced death, is calculated by plotting cell viability against the drug concentration.

Cytotoxicity Assay

This assay is performed to determine the concentration of **YH-53** that is toxic to the host cells.

- **Cell Line:** The same cell line used in the CPE assay (e.g., Vero E6) is typically used.
- **Procedure:** a. Cells are seeded in 96-well plates. b. The cells are treated with the same serial dilutions of **YH-53** as in the CPE assay, but without the addition of the virus. c. After the incubation period, cell viability is measured.
- **Data Analysis:** The CC50 value, the concentration of **YH-53** that reduces cell viability by 50%, is determined from the dose-response curve.

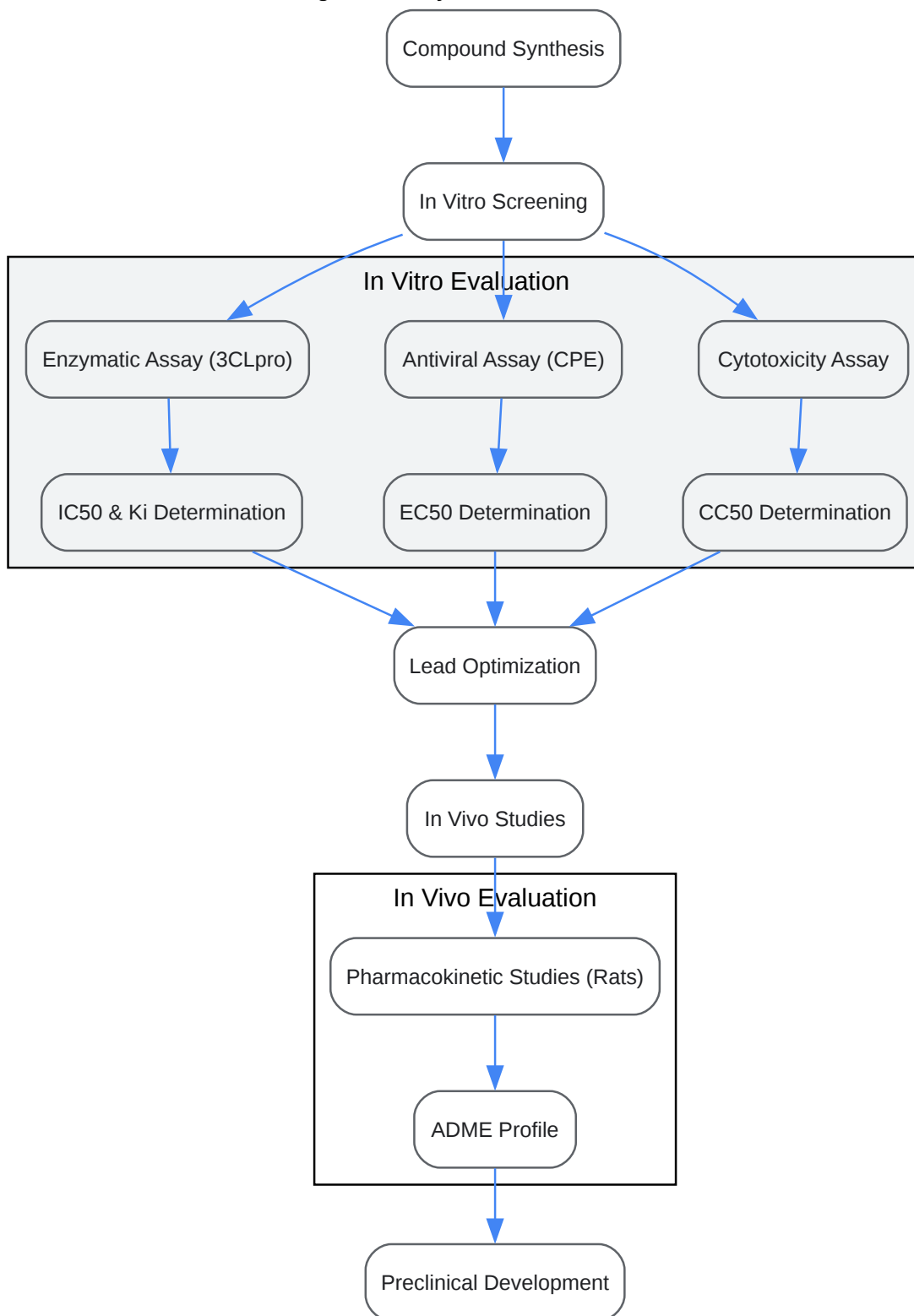
In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of **YH-53** in a living organism.

- **Animal Model:** Male Sprague-Dawley rats are commonly used.
- **Procedure:** a. Intravenous (IV) Administration: A single dose of **YH-53** is administered intravenously to one group of rats. b. Oral (PO) Administration: A single dose of **YH-53** is administered orally to another group of rats. c. Blood Sampling: Blood samples are collected from the rats at predetermined time points after drug administration. d. Plasma Analysis: The blood samples are processed to obtain plasma, and the concentration of **YH-53** in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including half-life ($T_{1/2}$), area under the curve (AUC), volume of distribution (V_d), and maximum concentration (C_{max}).

Experimental Workflow

YH-53 Drug Discovery and Evaluation Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the discovery and preclinical evaluation of **YH-53**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. YH-53 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Crystal structures of main proteases of SARS-CoV-2 variants bound to a benzothiazole-based inhibitor: Crystal structures of M pro mutants bound to YH-53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.kek.jp [www2.kek.jp]
- 5. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [exploring the peptidomimetic nature of YH-53]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210258#exploring-the-peptidomimetic-nature-of-yh-53]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com